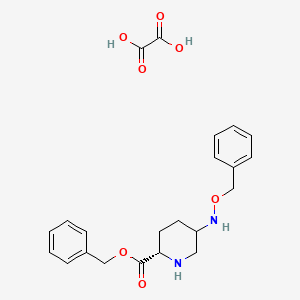
Benzyl (2S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate is a chemical compound with the molecular formula C22H26N2O7. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections. This compound is characterized by its piperidine ring structure, which is substituted with a benzyloxyamino group and a carboxylic acid benzyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the carboxylic acid and oxyamine functions, followed by the introduction of the benzyloxy group. The key steps include:
Protection of Functional Groups: The carboxylic acid and oxyamine groups are protected using suitable protecting groups.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Cyclization: The protected intermediate undergoes cyclization to form the piperidine ring.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the benzyloxyamino group to other amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those with antibacterial properties.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperidine ring structure provides a scaffold that enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester
- (2S,5S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester
- (2S,5R)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester ethanedioate
Uniqueness
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate is unique due to its specific stereochemistry and the presence of the oxalate counterion. This configuration can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N2O7 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
benzyl (2S)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18?,19-;/m0./s1 |
InChI Key |
AMOSSTKBTVKFNW-DSJAQNLYSA-N |
Isomeric SMILES |
C1CC(CN[C@@H]1C(=O)OCC2=CC=CC=C2)NOCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



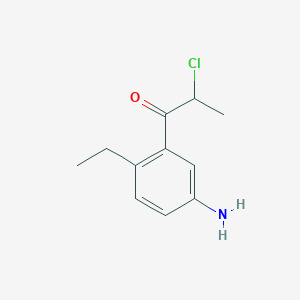
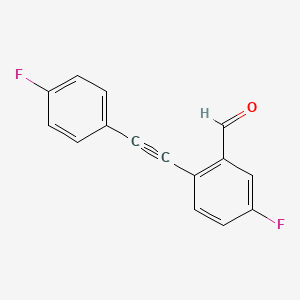

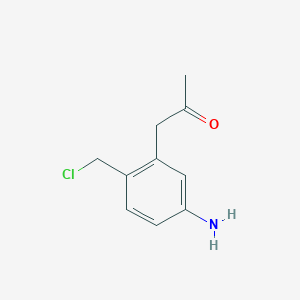
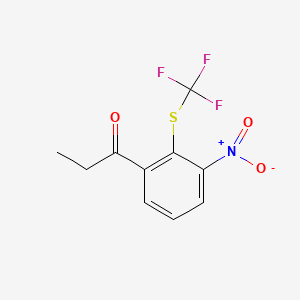


![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)

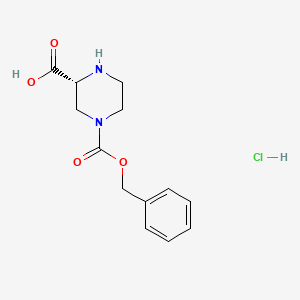

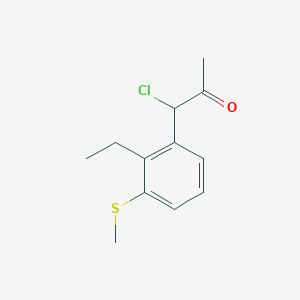
![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)
